molecular formula C7H10N2O B1423679 1-Formylpiperidine-4-carbonitrile CAS No. 1176419-76-3

1-Formylpiperidine-4-carbonitrile

Cat. No.: B1423679
CAS No.: 1176419-76-3
M. Wt: 138.17 g/mol
InChI Key: RDFHUTHHICVVKZ-UHFFFAOYSA-N
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Description

1-Formylpiperidine-4-carbonitrile is a versatile chemical intermediate of significant interest in medicinal and organic chemistry. This compound features two distinct functional groups—a formyl group and a nitrile group—on a piperidine scaffold, making it a valuable building block for the construction of more complex molecules. Its primary research applications include serving as a key precursor in the synthesis of diverse piperidine-based compounds, such as inhibitors for various enzymes. The nitrile group can be converted into other functionalities, including carboxylic acids, amides, and tetrazoles, thereby expanding its utility in structure-activity relationship (SAR) studies and lead optimization efforts. This product is intended for use in a controlled laboratory setting by qualified researchers. It is strictly for research purposes and is not classified as a drug, cosmetic, or household chemical. Note: The specific details on applications, mechanism of action, and research value for this exact compound are not currently available in the search results and should be verified from technical data sheets or scientific literature. Safety and Usage: This product is provided "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-formylpiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-5-7-1-3-9(6-10)4-2-7/h6-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFHUTHHICVVKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 1 Formylpiperidine 4 Carbonitrile

Reactivity of the N-Formyl Group

The N-formyl group, an amide, is characterized by a carbonyl carbon that is susceptible to nucleophilic attack, though it is less reactive than the carbonyls of ketones or aldehydes. The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group, which reduces the electrophilicity of the carbonyl carbon.

Nucleophilic Additions to the Formyl Carbonyl

Nucleophilic addition to the formyl carbonyl of 1-Formylpiperidine-4-carbonitrile is an expected reaction pathway. The carbonyl carbon possesses a partial positive charge, making it a target for nucleophiles. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgyoutube.comkhanacademy.org The stability and subsequent fate of this intermediate depend on the nature of the nucleophile and the reaction conditions. With very strong, basic nucleophiles, this addition can be considered effectively irreversible. masterorganicchemistry.com

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles that can add to the formyl carbonyl. This reaction, after an aqueous workup, would be expected to yield a secondary alcohol.

Illustrative Data Table: Nucleophilic Addition to N-Formyl Piperidines (Analogous Systems)

Nucleophile (Reagent)Product TypeIllustrative Example with N-Formylpiperidine
Hydride (e.g., LiAlH4)AmineN-Methylpiperidine
Grignard Reagent (e.g., CH3MgBr)Secondary Alcohol1-(Piperidin-1-yl)ethanol
Organolithium (e.g., n-BuLi)Secondary Alcohol1-(Piperidin-1-yl)pentan-1-ol

Note: This table is for illustrative purposes and shows the reactivity of the related compound N-formylpiperidine.

Reductions of the Formyl Moiety

The N-formyl group can be reduced to a methyl group, converting the N-formylpiperidine moiety into an N-methylpiperidine. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). ucalgary.caorgosolver.comchemistrysteps.comlibretexts.orgmasterorganicchemistry.com The reaction proceeds via nucleophilic addition of a hydride ion to the formyl carbon. ucalgary.caorgosolver.comlibretexts.org The resulting tetrahedral intermediate then collapses, eliminating the oxygen atom (coordinated to aluminum) to form an iminium ion, which is subsequently reduced by another equivalent of hydride to yield the tertiary amine. ucalgary.camasterorganicchemistry.com Weaker reducing agents such as sodium borohydride (NaBH₄) are generally not effective for the reduction of amides. ucalgary.ca

Illustrative Data Table: Reduction of N-Formyl Groups in Piperidine (B6355638) Systems

ReagentSolventProduct of this compound Reduction
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether or THF1-Methylpiperidine-4-carbonitrile

Note: This table illustrates the expected outcome for the reduction of this compound based on the known reactivity of N-formyl groups.

Deformylation Reactions

Deformylation, the removal of the formyl group, can be accomplished under acidic or basic conditions. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. google.com Subsequent proton transfer and elimination of formic acid would yield the piperidine-4-carbonitrile salt. Basic hydrolysis, on the other hand, involves the direct attack of a hydroxide ion on the formyl carbon. The resulting intermediate would then expel the piperidinyl anion, which would be protonated by the solvent. Deformylation can also be achieved under specific enzymatic conditions or through other chemical methods, such as treatment with hydroxylamine (B1172632) in the presence of a strong acid. google.com

Reactivity of the 4-Carbonitrile Group

The carbonitrile (or cyano) group is a versatile functional group characterized by a carbon-nitrogen triple bond. The carbon atom is electrophilic, while the nitrogen atom is weakly basic.

Hydrolysis and Related Transformations of the Carbonitrile

The carbonitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile is protonated, which enhances the electrophilicity of the carbon atom. Subsequent attack by water leads to the formation of an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide under the reaction conditions yields the corresponding carboxylic acid and an ammonium salt.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. If the reaction is heated, the amide can be further hydrolyzed to a carboxylate salt and ammonia. Acidification of the reaction mixture is then required to obtain the free carboxylic acid.

Illustrative Data Table: Hydrolysis of Piperidine-4-carbonitrile Derivatives

ConditionsIntermediate ProductFinal Product (after workup)
H₃O⁺, heat1-Formylpiperidine-4-carboxamide1-Formylpiperidine-4-carboxylic acid
1. NaOH, H₂O, heat; 2. H₃O⁺1-Formylpiperidine-4-carboxamide1-Formylpiperidine-4-carboxylic acid

Note: This table shows the expected products from the hydrolysis of the nitrile group in this compound.

Nucleophilic Additions to the Carbonitrile

The electrophilic carbon of the nitrile group is susceptible to attack by strong nucleophiles, such as Grignard reagents and organolithium compounds. The initial addition of the organometallic reagent to the carbon-nitrogen triple bond forms an imine anion, which is then hydrolyzed upon aqueous workup to yield a ketone. This reaction provides a valuable method for the synthesis of 4-acylpiperidine derivatives.

Reduction of the nitrile group can also be achieved. Catalytic hydrogenation or reduction with strong reducing agents like lithium aluminum hydride would convert the nitrile to a primary amine, yielding (1-formylpiperidin-4-yl)methanamine.

Illustrative Data Table: Nucleophilic Addition to Piperidine-4-carbonitrile Derivatives

ReagentIntermediateFinal Product (after hydrolysis)
1. CH₃MgBr; 2. H₃O⁺Imine4-Acetyl-1-formylpiperidine
1. LiAlH₄; 2. H₂OImine anion(1-Formylpiperidin-4-yl)methanamine

Note: This table illustrates the expected outcomes of nucleophilic addition to the nitrile group of this compound.

Reductions to Amines

The nitrile functional group in this compound is susceptible to reduction to a primary amine, a common and valuable transformation in organic synthesis. This conversion of the cyano group (-C≡N) into an aminomethyl group (-CH₂NH₂) can be accomplished using several standard reducing agents. The choice of reagent can be critical, as selectivity and reaction conditions vary.

Common methods for the reduction of nitriles include the use of lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. chemguide.co.uklibretexts.org Lithium aluminum hydride is a potent reducing agent that readily converts nitriles to primary amines. chemguide.co.uk The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reaction mixture and liberate the amine. libretexts.org

Alternatively, catalytic hydrogenation offers a milder approach. This method involves hydrogen gas (H₂) and a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). chemguide.co.uk The reaction is generally performed under elevated temperature and pressure, with the specific conditions depending on the chosen catalyst. chemguide.co.uk Other specialized reagents, such as diisopropylaminoborane in the presence of catalytic lithium borohydride, have also been shown to be effective for the reduction of a wide array of aliphatic and aromatic nitriles to their corresponding primary amines. nih.govorganic-chemistry.org

Table 1: Common Reagents for the Reduction of Nitriles to Primary Amines
Reducing Agent/SystemTypical ConditionsProduct
Lithium Aluminum Hydride (LiAlH₄)1) Anhydrous ether or THF 2) Aqueous/acidic workup1-Formyl-4-(aminomethyl)piperidine
Hydrogen (H₂) with Metal Catalyst (e.g., Pd, Pt, Ni)Elevated temperature and pressure in a suitable solvent (e.g., ethanol (B145695), methanol)1-Formyl-4-(aminomethyl)piperidine
Diisopropylaminoborane [BH₂N(iPr)₂] / cat. LiBH₄Ambient or refluxing THF1-Formyl-4-(aminomethyl)piperidine

Reactivity of the Piperidine Ring System

Transformations at Unsubstituted Ring Positions

The N-formyl group significantly influences the reactivity of the piperidine ring. A key transformation for the related N-formylpiperidine scaffold involves functionalization at the C-2 position, adjacent to the nitrogen atom. Anodic methoxylation, an electrochemical method, has been shown to efficiently introduce a methoxy group at this position. nih.gov This reaction is conducted in a flow electrolysis cell using methanol (B129727) as both the solvent and the reagent. nih.gov

The resulting 2-methoxylated N-formylpiperidine is a stable precursor to a reactive N-acyliminium ion intermediate. This intermediate is highly electrophilic and can be trapped by various carbon-based nucleophiles, enabling the introduction of different substituents at the C-2 position of the piperidine ring. nih.gov This strategy provides a powerful method for the α-functionalization of the piperidine core.

Ring-Opening and Ring-Expansion Reactions

Ring-expansion and ring-opening reactions are powerful strategies in synthetic chemistry for accessing larger or acyclic structures from cyclic precursors. whiterose.ac.uksemanticscholar.org These transformations are particularly valuable for synthesizing medium-sized rings and macrocycles, which can be challenging to prepare through traditional cyclization methods. whiterose.ac.uknih.gov Methodologies such as conjugate addition/ring expansion (CARE) cascades and strain-release pericyclic reactions of vinyl-substituted heterocycles have been developed for various nitrogen-containing rings like lactams and aziridines. semanticscholar.orgmdpi.com However, specific examples of ring-opening or ring-expansion reactions involving the this compound scaffold are not extensively documented in the scientific literature.

Mechanistic Studies of Key Transformations Involving this compound

Elucidation of Reaction Pathways and Intermediates

Mechanistic investigations into the reactivity of the N-formylpiperidine core provide critical insights into the behavior of this compound. The hydrogenation of the formyl group, for instance, proceeds through distinct, competing pathways.

Studies on the catalytic hydrogenation of N-formylpiperidine suggest the initial formation of a hemiaminal intermediate. researchgate.net From this crucial intermediate, the reaction can diverge:

C-O Bond Cleavage: The hemiaminal can undergo dehydration followed by reduction to yield N-methylpiperidine. This pathway results in the reduction of the amide carbonyl to a methylene group.

C-N Bond Cleavage: Alternatively, the hemiaminal can fragment through the cleavage of the carbon-nitrogen bond to release piperidine and a formaldehyde intermediate, which is subsequently hydrogenated to methanol. researchgate.net

The selectivity between these C-N and C-O cleavage pathways is highly dependent on the catalyst and reaction conditions employed. researchgate.net

Furthermore, as discussed in section 3.3.1, the electrochemical oxidation of the N-formylpiperidine ring provides a pathway for C-2 functionalization. The key intermediate in this transformation is an N-formyliminium ion, generated from a 2-methoxylated precursor, which readily reacts with nucleophiles. nih.gov

Kinetic Studies of Transformations

Therefore, the section on "Influence of Catalyst Structure on Reaction Mechanism" cannot be provided at this time due to the absence of available scientific literature on this specific topic for this compound.

Spectroscopic and Advanced Characterization of 1 Formylpiperidine 4 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.

The ¹H NMR spectrum of 1-Formylpiperidine-4-carbonitrile is expected to exhibit distinct signals corresponding to the various protons in the molecule. Due to the rotational barrier around the amide C-N bond, it is anticipated that the compound may exist as two rotamers, leading to a duplication of some signals in the NMR spectrum.

The most downfield signal is predicted to be the formyl proton (H-C=O), appearing as a singlet. The protons on the piperidine (B6355638) ring will be split into several multiplets due to their diastereotopic nature and coupling with adjacent protons. The protons at the C2 and C6 positions, being adjacent to the nitrogen atom, are expected to be deshielded and appear at a lower field compared to the protons at C3 and C5. The proton at the C4 position, being attached to the carbon bearing the cyano group, will also have a characteristic chemical shift.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H-C=O ~8.0 s
H-2ax, H-6ax 3.5 - 3.7 m
H-2eq, H-6eq 3.3 - 3.5 m
H-4 2.8 - 3.0 m
H-3ax, H-5ax 1.8 - 2.0 m

Note: The chemical shifts are predicted based on known data for similar N-formylpiperidine structures and the expected electronic effects of the cyano group. The exact values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon of the formyl group is expected to be the most downfield signal. The carbon of the cyano group will also have a characteristic chemical shift in the downfield region, though typically less deshielded than the carbonyl carbon. The carbons of the piperidine ring will appear in the aliphatic region of the spectrum, with the carbons adjacent to the nitrogen (C2 and C6) being the most downfield among the ring carbons.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C=O ~160
C≡N ~120
C2, C6 40 - 45
C4 25 - 30

Note: The chemical shifts are predicted based on known data for N-formylpiperidine and 4-cyanopiperidine (B19701) derivatives. The exact values can vary.

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons on adjacent carbons. For instance, cross-peaks would be expected between the protons at C2/C6 and C3/C5, and between the protons at C3/C5 and C4. This would help to trace the proton connectivity within the piperidine ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates directly bonded protons and carbons. This would allow for the direct assignment of each carbon signal based on the chemical shift of the proton attached to it. For example, the signals for the C2/C6, C3/C5, and C4 carbons could be definitively assigned by their correlation with their respective attached protons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show a strong and sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of the amide functional group. This peak is typically observed in the region of 1650-1680 cm⁻¹. The exact position of this band can be influenced by the electronic environment and potential for hydrogen bonding.

The presence of the nitrile (C≡N) group will be confirmed by a characteristic absorption in the IR spectrum. The C≡N triple bond stretch typically gives rise to a sharp, medium-intensity peak in the range of 2220-2260 cm⁻¹. This region of the IR spectrum is often free from other absorptions, making the nitrile peak a clear diagnostic marker for this functional group.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
Carbonyl (C=O) Stretch 1650 - 1680 Strong, Sharp
Nitrile (C≡N) Stretch 2220 - 2260 Medium, Sharp

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to determine the molecular weight and structural information of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the molecular formula is C₇H₁₀N₂O, which corresponds to a molecular weight of approximately 138.17 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 138. However, this peak may be weak or absent depending on the stability of the molecule. The fragmentation of this compound is anticipated to be driven by the functional groups present: the formyl amide, the piperidine ring, and the nitrile group.

The primary fragmentation pathways would likely involve:

Alpha-cleavage adjacent to the nitrogen atom of the piperidine ring, a common fragmentation for amines.

Loss of the formyl group (CHO) as a radical, resulting in a fragment at m/z 109.

Cleavage of the piperidine ring, leading to a variety of smaller fragments.

The McLafferty rearrangement is a possibility for amides, which could lead to characteristic fragment ions.

A predicted fragmentation pattern for this compound is outlined in the table below.

Predicted Fragment (m/z) Possible Structure/Loss
138Molecular Ion (M⁺)
137[M-H]⁺
110[M-CO]⁺
109[M-CHO]⁺
83[M-C₂H₃NO]⁺ (Loss of formyl and HCN)
55Piperidine ring fragment

This table is predictive and based on general fragmentation patterns. Actual experimental data may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. The chromophores present in this compound are the formyl group (n → π* transition) and the nitrile group (n → σ* transition).

Neither the formamide (B127407) nor the nitrile group are strong chromophores in the typical UV-Vis range (200-800 nm). The lone pair on the nitrogen of the formamide is involved in resonance with the carbonyl group, which shifts its absorption. Simple amides typically show a weak n → π* absorption band around 210-220 nm. The nitrile group's absorption is generally in the far UV region and is often not observed in standard UV-Vis spectra.

Based on data for similar compounds like piperidine, which shows no significant absorption above 200 nm, and studies on the reactions of piperidine derivatives that are monitored in the UV-Vis range, it is predicted that this compound will exhibit low absorbance in the near-UV and visible regions. rsc.orgnist.gov Any observable absorption would likely be a weak band near the lower wavelength limit of the instrument.

Chromophore Predicted λmax (nm) Transition Type
Formamide~210-220n → π
Nitrile< 200n → σ

This table is predictive and based on typical values for these chromophores.

Other Advanced Spectroscopic Techniques (e.g., Raman, ESR)

Raman Spectroscopy: This technique provides information about the vibrational modes of a molecule and is complementary to Infrared (IR) spectroscopy. While no specific Raman spectrum for this compound is available, data for the related compound 1-Formyl-piperidine-4-carboxylic acid suggests the types of vibrational bands that would be expected. chemicalbook.com

Key vibrational modes for this compound that would be observable by Raman spectroscopy include:

C≡N stretch: A strong, sharp band is expected in the region of 2240-2260 cm⁻¹. This is a highly characteristic peak for nitriles.

C=O stretch (Amide I band): A strong band is anticipated around 1650-1680 cm⁻¹, characteristic of the formyl group's carbonyl.

N-H bend (Amide II band): This is not present as it is a tertiary amide.

C-N stretch: Vibrations associated with the piperidine ring and the formyl group would appear in the 1000-1300 cm⁻¹ region.

CH₂ scissoring and twisting: These vibrations from the piperidine ring would be found in the 1400-1470 cm⁻¹ range.

Functional Group Predicted Raman Shift (cm⁻¹)
C≡N (Nitrile)2240-2260
C=O (Amide I)1650-1680
C-N (Piperidine/Amide)1000-1300
CH₂ (Piperidine)1400-1470

This table is predictive and based on typical Raman shifts for these functional groups and data from analogous compounds.

Electron Spin Resonance (ESR) Spectroscopy: ESR, or Electron Paramagnetic Resonance (EPR), is a technique specific to species with unpaired electrons (radicals). As this compound is a stable, closed-shell molecule, it would not be expected to produce an ESR spectrum under normal conditions. This technique would only become relevant if the molecule were to be oxidized or reduced to form a radical ion, or if it were to participate in a reaction that generates a radical intermediate. There is a mention of ESR in the context of 1-Formyl-piperidine-4-carboxylic acid, suggesting its potential use in studying reactive intermediates of this class of compounds. chemicalbook.com

X-ray Crystallography for Solid-State Structure Determination

To date, there is no published single-crystal X-ray diffraction data for this compound. Therefore, its precise three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions, has not been experimentally determined.

Should a suitable crystal of this compound be grown and analyzed, X-ray crystallography would provide definitive information on:

The conformation of the piperidine ring (e.g., chair, boat, or twist-boat).

The planarity of the formyl group.

The precise bond lengths of the C=O, C-N, and C≡N groups, which can offer insights into the electronic effects within the molecule.

The arrangement of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding (if co-crystallized with a suitable donor) or dipole-dipole interactions, which govern the solid-state properties of the compound.

Computational and Theoretical Studies on 1 Formylpiperidine 4 Carbonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide array of molecular properties, including geometric parameters, vibrational frequencies, and the energies of molecular orbitals. These parameters are crucial for understanding the structure-activity relationships of compounds like 1-Formylpiperidine-4-carbonitrile. The selection of appropriate functionals and basis sets is critical for the accuracy of DFT results, with methods like B3LYP often used to yield reliable predictions for molecular geometry, vibrational spectra, and energies.

Before probing its electronic properties, determining the most stable three-dimensional structure of this compound is essential. Geometry optimization is a computational process that seeks the minimum energy conformation of a molecule. For a flexible molecule featuring a piperidine (B6355638) ring, this process involves exploring various possible conformations, such as chair, boat, and twist-boat forms, to identify the global minimum on the potential energy surface.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions.

The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more polarizable and prone to chemical reactions. For this compound, the distribution of the HOMO and LUMO across the molecule would pinpoint the likely sites for nucleophilic and electrophilic attack.

Table 1: Calculated FMO Properties for this compound (Illustrative Data)
ParameterEnergy (eV)Global Reactivity DescriptorValue
EHOMO-7.15Ionization Potential (I)7.15 eV
ELUMO-0.98Electron Affinity (A)0.98 eV
Energy Gap (ΔE)6.17Chemical Hardness (η)3.085
--Electronegativity (χ)4.065
--Electrophilicity Index (ω)2.678

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map illustrates the electrostatic potential on the electron density surface of the molecule, using a color spectrum to indicate different potential regions.

Typically, red or yellow areas signify regions of negative electrostatic potential, which are rich in electrons (e.g., around lone pairs of electronegative atoms like oxygen and nitrogen) and are susceptible to electrophilic attack. Blue or green areas represent positive electrostatic potential, indicating electron-deficient regions (e.g., around hydrogen atoms) that are attractive to nucleophiles. For this compound, the MEP map would likely show a significant negative potential around the oxygen atom of the formyl group and the nitrogen atom of the carbonitrile group, identifying them as key sites for interaction with electrophiles or for forming hydrogen bonds.

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. This method is particularly useful for understanding charge transfer and delocalization effects within a molecule, which are described as donor-acceptor interactions.

Table 2: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound (Illustrative Data)
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) O8π(C7-N1)35.8Intramolecular Hyperconjugation
LP(1) N1σ(C2-C3)4.2Intramolecular Hyperconjugation
σ(C2-H)σ(N1-C6)3.1Intramolecular Hyperconjugation
σ(C4-C10)σ(C3-C4)2.5Intramolecular Hyperconjugation

Solvent Effects on Molecular Properties and Reactivity

The chemical behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate these effects, providing insight into how a solvent alters a molecule's properties and reactivity.

The polarity of the solvent can affect the electronic structure and stability of this compound. In polar solvents, the molecule's dipole moment may increase, and its electronic absorption spectra can exhibit shifts (solvatochromism). Polar solvents can stabilize charge-separated states, potentially lowering the energy of certain transition states and affecting reaction rates.

Hydrogen bonding is a critical intermolecular interaction, especially in protic solvents like water or alcohols. The formyl oxygen and the carbonitrile nitrogen in this compound are potential hydrogen bond acceptors. Computational studies can model these interactions explicitly (by including solvent molecules in the calculation) or implicitly (using a continuum solvent model). These simulations can reveal how hydrogen bonding affects the molecule's conformation, electronic properties, and vibrational spectra, providing a more complete picture of its behavior in a condensed phase. For instance, the formation of hydrogen bonds can influence the intramolecular charge transfer characteristics of the molecule.

Reaction Mechanism Elucidation through Computational Modeling

Potential Energy Surface Scans

The conformational flexibility of this compound is primarily associated with three key structural features:

Piperidine Ring Inversion: The six-membered piperidine ring can adopt several conformations, with the chair and twist-boat forms being the most significant.

Orientation of the 4-Cyano Group: The cyano substituent at the C4 position can be in either an axial or equatorial position in the chair conformation.

Rotation about the N1-C(formyl) Amide Bond: The partial double bond character of the amide C-N bond restricts free rotation, leading to distinct planar conformers.

Piperidine Ring Conformation and Substituent Orientation

In substituted piperidines, the chair conformation is generally the most stable. The energy difference between the chair and twist-boat conformations can be significant. For the parent piperidine, the chair form is more stable than the twist-boat by approximately 5-6 kcal/mol.

A computational study on 1-phenylpiperidin-4-one, a related compound, provides insight into the relative energies of different conformers. The study, using B3LYP-D3/cc-pVTZ level of theory, found a mixture of chair-equatorial, chair-axial, and twist-boat conformers in the gas phase at 337 K. osti.gov While the phenyl group at the nitrogen and the ketone at C4 differ from the formyl and cyano groups in the target molecule, the data illustrates the possibility of multiple low-energy conformations.

Table 1: Calculated Relative Energies of 1-Phenylpiperidin-4-one Conformers

ConformerRelative Energy (kcal/mol)Population (%) at 337 K
Chair-Equatorial0.0055
Chair-Axial0.3422
Twist-Boat0.4923

Data adapted from a study on 1-phenylpiperidin-4-one, which serves as a model for the conformational possibilities of a substituted piperidine ring. osti.gov

For this compound, a similar equilibrium between chair conformations with the cyano group in the equatorial and axial positions is expected. The energy difference between these two would determine their relative populations.

Rotational Barrier of the Formyl Group

The rotation around the N-C(formyl) bond in amides is a well-studied phenomenon. This rotation is hindered due to the delocalization of the nitrogen lone pair into the carbonyl π-system, which imparts partial double-bond character to the C-N bond. The energy barrier to this rotation is typically in the range of 15-25 kcal/mol.

A computational study on the rotational barrier of the C-N bond in formamide (B127407) and its chalcogen analogues using Density Functional Theory (DFT) provides a reference for the expected barrier in N-formylpiperidine systems. journalspub.info One-dimensional potential energy surface scans of N-benzhydrylformamides, where the O=C-N-CH torsion angle was varied, have shown that the rotational barriers for the formyl group are significant, calculated to be in the range of 20–23 kcal/mol. nih.gov

A potential energy surface scan for the rotation around the C-N bond in this compound would likely reveal two minima corresponding to the syn and anti orientations of the formyl hydrogen relative to the piperidine ring, separated by a substantial energy barrier.

Table 2: Calculated Rotational Barriers for the Formyl Group in Related Amides

MoleculeMethodRotational Barrier (kcal/mol)
N-Methyl-N-benzhydrylformamideDFT (M06-2X/6-311+G)~22.7
N-BenzhydrylformamideDFT (M06-2X/6-311+G)~20-23

Data from computational studies on N-benzhydrylformamides, illustrating the typical energy barrier for formyl group rotation. nih.gov

Synthetic Utility and Derivative Synthesis from 1 Formylpiperidine 4 Carbonitrile

Role as a Versatile Synthetic Intermediate

1-Formylpiperidine-4-carbonitrile is a valuable compound in organic synthesis, primarily utilized as a versatile intermediate. Its synthetic utility stems from the presence of the piperidine (B6355638) core, a privileged scaffold in medicinal chemistry, and two distinct functional groups: the N-formyl group and the C4-carbonitrile moiety. The N-formyl group acts as a stable protecting group for the piperidine nitrogen, while the carbonitrile offers a wide range of chemical transformations.

The structure of this compound makes it an important building block for constructing more complex molecules, particularly in the development of pharmaceutical compounds. The piperidine ring is a core component in numerous biologically active agents. This compound provides a pre-formed piperidine skeleton with a versatile nitrile handle at the 4-position, which can be elaborated into various other functional groups.

The N-formyl group is a simple amide that is generally stable under a variety of reaction conditions, allowing for selective modification at the 4-position. If necessary, the formyl group can be removed to allow for subsequent N-alkylation or N-arylation, further expanding its utility in building diverse molecular architectures. This strategic combination of a stable, yet potentially removable, protecting group and a reactive functional handle makes it an efficient starting point for multi-step syntheses. For instance, functionalized piperidines are key intermediates in the synthesis of highly active narcotic analgesics, such as fentanyl analogues researchgate.net.

Beyond its role as a simple building block, this compound serves as a precursor for more complex, advanced heterocyclic scaffolds. The carbonitrile group is a key functional group that can participate in cyclization reactions to form new rings fused to or attached to the piperidine core.

A notable example of this is the conversion of a nitrile to a thioamide. The reaction of a 4-cyanopiperidine (B19701) derivative with hydrogen sulfide can yield the corresponding piperidine-4-carbothioamide google.com. This thioamide is a crucial intermediate in the Hantzsch thiazole (B1198619) synthesis, where it can be reacted with α-haloketones to construct a thiazole ring, thus forming a piperidinyl-thiazole scaffold google.com. This demonstrates the potential of this compound to be transformed from a simple monocyclic heterocycle into more elaborate, multi-ring systems of interest in drug discovery.

Derivatization at the 4-Carbonitrile Moiety

The carbonitrile group at the 4-position of the piperidine ring is the primary site for derivatization, offering access to amides, carboxylic acids, and amines. These transformations significantly broaden the synthetic applicability of the parent molecule.

The nitrile group can be selectively hydrated to form the corresponding primary amide, yielding 1-formylpiperidine-4-carboxamide. This transformation is typically achieved through controlled acid-catalyzed hydrolysis. For example, the selective hydrolysis of a similar compound, 1-benzyl-4-anilinopiperidine-4-carbonitrile, to its corresponding amide is successfully carried out using concentrated sulfuric acid researchgate.net. This method prevents over-hydrolysis to the carboxylic acid by carefully controlling the reaction conditions.

Complete hydrolysis of the nitrile moiety provides direct access to 1-formylpiperidine-4-carboxylic acid, also known as N-formylisonipecotic acid cymitquimica.comnih.gov. This reaction can be performed under either strong acidic or basic conditions with heating. The vigorous basic hydrolysis of a related piperidine-4-carboxamide, followed by acidification, yields the corresponding carboxylic acid researchgate.net. The resulting 1-formylpiperidine-4-carboxylic acid is a stable, solid compound that serves as another important synthetic intermediate cymitquimica.com.

The carbonitrile group can be readily reduced to a primary amine (an aminomethyl group), yielding (1-formylpiperidin-4-yl)methanamine. This transformation is a fundamental reaction in organic synthesis, typically accomplished using powerful reducing agents. Common methods include reduction with lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent or through catalytic hydrogenation using catalysts such as Raney nickel or platinum oxide under a hydrogen atmosphere. The resulting primary amine provides a nucleophilic center that can be used for a wide array of subsequent functionalizations, including alkylation, acylation, and the formation of Schiff bases.

Table of Derivatization Reactions

Starting CompoundTransformationProductTypical Reagents
This compoundPartial Hydrolysis1-Formylpiperidine-4-carboxamideConcentrated H₂SO₄
This compoundComplete Hydrolysis1-Formylpiperidine-4-carboxylic acidStrong Acid (e.g., HCl) or Base (e.g., NaOH), Heat
This compoundReduction(1-Formylpiperidin-4-yl)methanamineLiAlH₄ or Catalytic Hydrogenation (H₂/Catalyst)

Derivatization at the 1-Formyl Moiety

The formyl group (-CHO) is susceptible to nucleophilic attack and condensation reactions, making it an ideal site for derivatization.

The conversion of the formyl group of this compound into an oxime is a standard and efficient transformation. This reaction involves the condensation of the aldehyde with hydroxylamine (B1172632) or its salts, such as hydroxylamine hydrochloride. nih.govresearchgate.net The reaction is typically carried out in a protic solvent like ethanol (B145695), often in the presence of a mild base such as pyridine (B92270) or sodium acetate to neutralize the liberated acid. orgsyn.org

The resulting product, 1-(hydroxyiminomethyl)piperidine-4-carbonitrile, can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-nitrogen double bond. researchgate.netadichemistry.com The formation of these isomers is common in the synthesis of aldoximes, and reactions often yield a mixture of both. researchgate.netresearchgate.net The specific ratio of E/Z isomers can be influenced by reaction conditions such as temperature and the presence of catalysts. researchgate.net Separation of the isomers can be achieved through techniques like chromatography or recrystallization. researchgate.net

Table 1: Synthesis of Oxime Derivatives
ReactantReagentsTypical ConditionsProduct(s)
This compoundHydroxylamine hydrochloride, PyridineEthanol, 60 °C orgsyn.org(E/Z)-1-(hydroxyiminomethyl)piperidine-4-carbonitrile
This compoundHydroxylamine hydrochloride, Bismuth(III) oxideSolvent-free, grinding at room temp. nih.gov(E/Z)-1-(hydroxyiminomethyl)piperidine-4-carbonitrile

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes, making it highly suitable for derivatizing the formyl group of this compound. wikipedia.orgmasterorganicchemistry.com This reaction involves a phosphonium ylide, also known as a Wittig reagent, which acts as a nucleophile, attacking the carbonyl carbon. lumenlearning.com The reaction proceeds through a four-membered ring intermediate called an oxaphosphetane, which then collapses to form the desired alkene and a stable triphenylphosphine oxide byproduct. masterorganicchemistry.comorganic-chemistry.org

A key feature of the Wittig reaction is the ability to control the stereochemistry of the resulting double bond. The structure of the ylide determines the E/Z ratio of the product alkene. organic-chemistry.org

Non-stabilized ylides (where the R group is an alkyl or H) are more reactive and typically yield (Z)-alkenes as the major product. organic-chemistry.org

Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) are less reactive and predominantly produce (E)-alkenes. organic-chemistry.org

This stereochemical control allows for the targeted synthesis of either the (E)- or (Z)-alkenyl derivative of this compound.

Table 2: Synthesis of Alkenyl Derivatives via Wittig Reaction
Wittig Reagent TypeExample ReagentExpected Major Product Stereoisomer
Non-stabilizedMethylenetriphenylphosphorane (Ph₃P=CH₂)Not applicable (terminal alkene)
Non-stabilizedEthylidenetriphenylphosphorane (Ph₃P=CHCH₃)(Z)-1-(prop-1-en-1-yl)piperidine-4-carbonitrile
Stabilized(Ethoxycarbonylmethylidene)triphenylphosphorane (Ph₃P=CHCO₂Et)(E)-Ethyl 3-(4-cyanopiperidin-1-yl)acrylate

Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds, providing a direct route to synthesize secondary and tertiary amines from the formyl group of this compound. organic-chemistry.org The reaction proceeds by the initial condensation of the aldehyde with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.

A variety of reducing agents can be employed, with a preference for those that selectively reduce the iminium ion in the presence of the starting aldehyde. Common reagents for this purpose include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). organic-chemistry.org This one-pot procedure is highly efficient and avoids the over-alkylation problems that can occur with direct alkylation of amines. organic-chemistry.org The choice of the amine reactant directly determines the final product, allowing for the synthesis of a wide array of 1-(aminomethyl)piperidine-4-carbonitrile derivatives.

Table 3: Synthesis of Amines via Reductive Amination
Amine ReactantReducing AgentProduct
AmmoniaNaBH₃CN or H₂/Catalyst1-(aminomethyl)piperidine-4-carbonitrile
MethylamineNaBH(OAc)₃1-((methylamino)methyl)piperidine-4-carbonitrile
DimethylamineNaBH(OAc)₃1-((dimethylamino)methyl)piperidine-4-carbonitrile

Stereochemical Studies of this compound Derivatives

The derivatization of this compound introduces new stereochemical elements that are crucial for understanding the properties and potential applications of the resulting molecules.

The formation of oximes from the formyl group directly leads to geometric isomerism. adichemistry.com The C=N double bond restricts rotation, giving rise to distinct (E) and (Z) isomers. adichemistry.com The descriptors are assigned based on the Cahn-Ingold-Prelog priority rules, with the (E) isomer having the highest priority groups on opposite sides of the double bond and the (Z) isomer having them on the same side. adichemistry.com The characterization and differentiation of these isomers are typically accomplished using spectroscopic methods like NMR. rsc.org In some cases, treatment with protic or Lewis acids can be used to selectively isomerize a mixture to the more stable E isomer. google.com

Similarly, the Wittig reaction provides a classic example of reaction mechanism influencing stereochemical outcomes. As previously discussed, the choice between a stabilized or non-stabilized ylide allows for the selective synthesis of either the (E)- or (Z)-alkene, respectively. organic-chemistry.org This predictability is a cornerstone of modern organic synthesis, enabling the construction of molecules with precisely defined geometries. wikipedia.org

While the starting material is achiral, the piperidine ring itself exists in a dynamic equilibrium of chair conformations. The introduction of new, potentially bulky substituents at the 1-position can influence the conformational preference of the 4-cyano group (axial vs. equatorial). The steric and electronic properties of the derivatives synthesized via oxime formation, Wittig reactions, or reductive amination will impact this equilibrium, which can be studied through computational methods and advanced NMR techniques.

Conclusion and Future Research Directions

Summary of Current Understanding

1-Formylpiperidine-4-carbonitrile is primarily recognized as a heterocyclic building block available for research and development purposes. bldpharm.com Its chemical structure is characterized by a six-membered piperidine (B6355638) ring functionalized with a formyl group on the nitrogen atom and a nitrile group at the 4-position. bldpharm.comvulcanchem.com This arrangement of functional groups provides multiple reactive sites, positioning the compound as a potentially versatile intermediate for further synthetic transformations. vulcanchem.com The piperidine scaffold itself is a significant motif in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds. ontosight.aichemimpex.comontosight.ai While its constituent parts, N-formylpiperidine and piperidine-based nitriles, have been subjects of study, dedicated and extensive research into the specific properties, reactivity, and applications of this compound is not widely detailed in publicly available literature. The current understanding is largely based on its identity as a synthetic intermediate and the inferred potential derived from related chemical structures.

Unexplored Synthetic Avenues for this compound

While the compound is commercially available, exploration into novel and efficient synthetic routes could enhance its accessibility and utility. Future research could focus on several unexplored avenues:

Advanced Formylation Techniques: Moving beyond standard methods, the formylation of piperidine-4-carbonitrile could be investigated using catalytic approaches. This includes exploring modified Eschweiler-Clarke conditions or Vilsmeier-type reactions which have been used for related amides. researchgate.netsigmaaldrich.com The use of formic acid activated by coupling agents like EDCI in aqueous media presents another green and efficient alternative. chemicalbook.com

Multi-component Reactions: Designing one-pot, multi-component reactions that assemble the this compound skeleton from simpler, acyclic precursors could be a highly efficient strategy, a common approach for generating heterocyclic libraries for drug discovery. researchgate.netbeilstein-journals.org

Flow Chemistry Synthesis: The application of continuous flow chemistry could offer significant advantages for the synthesis of this intermediate. This technology allows for precise control over reaction parameters, potentially improving yield, purity, and safety, especially for exothermic formylation reactions.

Synthesis from Alternative Precursors: Investigating pathways that begin with different starting materials, such as those involving cyclization reactions to form the piperidine ring late in the synthetic sequence, could reveal new and potentially more efficient methods for its preparation.

Advanced Mechanistic Insights and Predictive Modeling

A deeper understanding of the reactivity of this compound requires detailed mechanistic studies. Future work in this area could provide valuable predictive power for its application in complex syntheses.

Elucidation of Reaction Pathways: For transformations involving this compound, detailed mechanistic studies using kinetic analysis, isotopic labeling, and in-situ spectroscopic monitoring can clarify reaction pathways. This includes understanding the interplay between the formyl and nitrile functionalities under various reaction conditions.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction transition states, predict regioselectivity, and understand the electronic effects of the formyl and nitrile groups on the piperidine ring's reactivity.

Exploring Unconventional Mechanisms: Research could probe the potential for non-traditional reaction pathways, such as those involving electro-oxidative C(sp³)–H bond activation, which has been investigated for the functionalization of other alkyl nitriles. researchgate.net

Predictive Biological Modeling: Should derivatives be explored for pharmacological applications, molecular dynamics (MD) simulations could be used to model their interactions with biological targets like receptors or enzymes, providing insights into structure-activity relationships, as has been done for other complex piperidine analgesics. nih.gov

Potential for Novel Chemical Transformations and Applications

The dual functionality of this compound opens the door to a wide range of subsequent chemical transformations and novel applications.

Derivatization via the Formyl Group: The aldehyde functionality is a gateway to numerous chemical reactions. Future research could explore its use in Wittig reactions to form alkenes, reductive aminations to introduce new substituted amine moieties, and various condensation reactions to build more complex molecular architectures.

Transformations of the Nitrile Group: The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. Each of these transformations yields a new class of piperidine-based building blocks with distinct reactive properties.

Medicinal Chemistry Scaffolding: Given that piperidine derivatives are widely explored for their analgesic, anti-inflammatory, and neuroprotective effects, novel compounds derived from this compound could be synthesized and screened for a range of biological activities. ontosight.aiontosight.ai Its structure could serve as a key intermediate in the synthesis of novel therapeutic agents. chemimpex.com

Agrochemical and Materials Science: Beyond pharmaceuticals, the parent compound 1-formylpiperidine is a building block in the synthesis of agrochemicals and specialty chemicals. chemimpex.com Future work could investigate whether derivatives of the title compound could lead to new materials with unique properties or to novel pesticides and herbicides.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Formylpiperidine-4-carbonitrile, and how do reaction conditions influence yield?

  • Answer : Common methods involve formylation of piperidine-4-carbonitrile precursors using formylating agents like formic acid derivatives (e.g., acetic-formic anhydride). Yield optimization depends on catalysts (e.g., pyridine for acid scavenging), temperature control (reflux vs. room temperature), and anhydrous conditions to prevent hydrolysis. Microwave-assisted cyclization, as seen in related piperidine derivatives, can reduce reaction times and improve yields .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer : Essential techniques include:

  • NMR spectroscopy (1H and 13C) to confirm the formyl group (-CHO) and piperidine ring conformation.
  • IR spectroscopy to identify nitrile (C≡N, ~2200 cm⁻¹) and formyl (C=O, ~1700 cm⁻¹) stretches.
  • Mass spectrometry (MS) for molecular ion (M⁺) verification and fragmentation patterns.
  • HPLC for purity assessment, especially when monitoring byproducts like unreacted precursors .

Q. What are the typical chemical transformations of this compound?

  • Answer : The compound undergoes:

  • Reduction : The nitrile group can be reduced to a primary amine using LiAlH4, enhancing pharmacological potential .
  • Hydrolysis : Acidic or basic conditions may hydrolyze the nitrile to a carboxylic acid or the formyl group to a hydroxyl group.
  • Nucleophilic substitution : The nitrile or formyl group can act as a site for nucleophilic attack in heterocyclic synthesis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for this compound derivatives?

  • Answer : Discrepancies often arise from conformational flexibility or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Computational modeling (DFT) to predict chemical shifts and compare with experimental data.
  • Crystallography (if crystals are obtainable) for absolute configuration validation, as demonstrated in piperidine-4-one derivatives .

Q. What strategies optimize the formylation step to minimize byproducts like dealkylated or oxidized species?

  • Answer : Key approaches:

  • Controlled stoichiometry : Use a slight excess of formylating agent to ensure complete reaction.
  • Inert atmosphere : Prevents oxidation of the piperidine ring.
  • Microwave-assisted synthesis : Reduces side reactions by accelerating kinetics, as seen in related carbonitrile syntheses .

Q. How do steric and electronic factors influence the reactivity of this compound in substitution reactions?

  • Answer :

  • Steric effects : The axial/equatorial orientation of the formyl group on the piperidine ring affects accessibility to nucleophiles.
  • Electronic effects : The electron-withdrawing nitrile group activates adjacent positions for electrophilic substitution. Computational studies (e.g., DFT) can map charge distribution and predict reactive sites, as applied to similar piperidine derivatives .

Q. What methodologies are effective for analyzing reaction mechanisms involving this compound?

  • Answer :

  • Kinetic studies : Monitor reaction progress via in situ FTIR or HPLC to identify rate-determining steps.
  • Isotopic labeling : Use deuterated solvents or 13C-labeled reagents to trace mechanistic pathways.
  • Transition state analysis : Computational tools (e.g., Gaussian) model energy barriers, validated by experimental data .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound under acidic conditions?

  • Answer :

  • Reproduce conditions : Verify pH, temperature, and solvent systems from conflicting studies.
  • Byproduct identification : Use LC-MS or GC-MS to detect degradation products (e.g., formic acid from formyl group hydrolysis).
  • Comparative studies : Test stability across buffered vs. non-buffered systems, as seen in piperidine nitrile hydrolysis studies .

Methodological Tables

Parameter Optimization Strategy Relevant Evidence
Reaction yieldMicrowave-assisted synthesis, anhydrous conditions
NMR signal assignment2D NMR (COSY/HSQC) + computational modeling
Stability under refluxpH control (buffered systems)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.